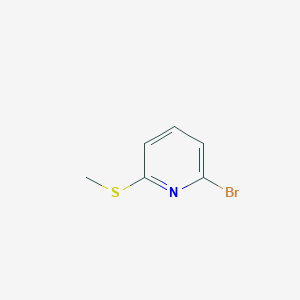
2-Bromo-6-(methylthio)pyridine
Übersicht
Beschreibung
2-Bromo-6-(methylthio)pyridine, also known as 2-BMP, is a heterocyclic compound that has been studied extensively in recent years due to its unique properties and potential applications. 2-BMP is a colorless liquid with a pungent odor, and it is soluble in organic solvents such as ethanol and acetone. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic chemicals. In addition, 2-BMP has been found to have potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine
2-Bromo-6-methylpyridine can be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine . This compound is a bipyridine derivative and can be used as a ligand in coordination chemistry.
Synthesis of 6-Methyl-2-Pyridyl-2-Pyridylmethanone
Another application of 2-Bromo-6-methylpyridine is in the synthesis of 6-methyl-2-pyridyl-2-pyridylmethanone . This compound can be used in the development of pharmaceuticals and agrochemicals.
Synthesis of 2-Methyl-6-(Trimethylsilyl)-Pyridine
2-Bromo-6-methylpyridine can also be used to synthesize 2-methyl-6-(trimethylsilyl)-pyridine . This compound is a silyl-protected pyridine, which can be used in various organic synthesis reactions.
Synthesis of N,N′-Bis-(6-Methylpyrid-2-yl)-(1R,2R)-1,2-Diaminocyclohexane (Cydiampy)
This compound, also known as Cydiampy, can be synthesized using 2-Bromo-6-methylpyridine . Cydiampy is a chiral ligand that can be used in asymmetric catalysis.
Synthesis of 2-Methyl-6-(Trimethylstannanyl)Pyridine
2-Bromo-6-methylpyridine can be used in the synthesis of 2-methyl-6-(trimethylstannanyl)pyridine . This compound is a stannylated pyridine, which can be used in Stille cross-coupling reactions.
Synthesis of 2-(6-Methylpyridin-2-yl)Propan-2-ol
2-Bromo-6-methylpyridine can also be used to synthesize 2-(6-methylpyridin-2-yl)propan-2-ol . This compound can be used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
It is known that bromopyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-6-(methylthio)pyridine may participate in the reaction as an electrophilic organic group . The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental in organic chemistry and biochemistry.
Pharmacokinetics
Its physical properties such as boiling point (102-103 °c/20 mmhg) and density (1512 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in suzuki–miyaura coupling reactions contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 2-Bromo-6-(methylthio)pyridine can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and reactivity may be sensitive to temperature and the presence of oxygen.
Eigenschaften
IUPAC Name |
2-bromo-6-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFMGEWBDIDVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502583 | |
| Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(methylthio)pyridine | |
CAS RN |
74134-42-2 | |
| Record name | 2-Bromo-6-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)

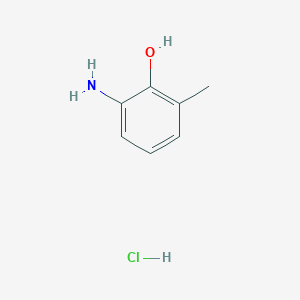

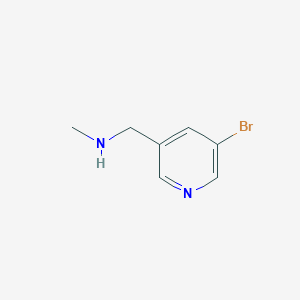

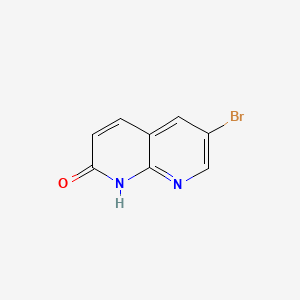
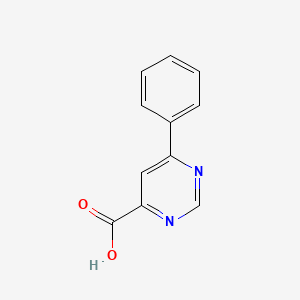


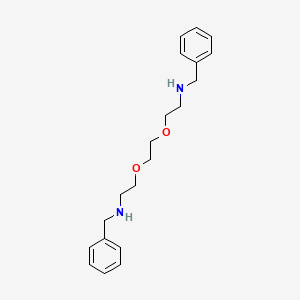
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)
